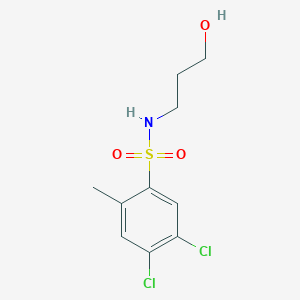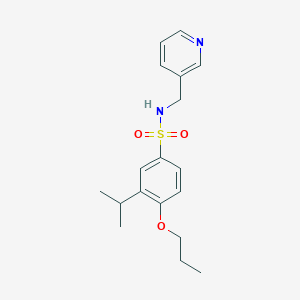
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, also known as DHMBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes and biochemical pathways.
作用機序
The mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and biochemical pathways. Specifically, 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a number of important physiological processes.
Biochemical and Physiological Effects:
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. These effects make 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide a valuable tool for investigating various biological processes and for developing new therapeutic agents.
実験室実験の利点と制限
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its selectivity and specificity for certain enzymes and biochemical pathways, its ability to modulate cellular signaling pathways, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are a number of potential future directions for research on 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, including its use as a tool for investigating the role of sulfonamide compounds in various biological processes, its potential as a therapeutic agent for various diseases, and its use in the development of new drugs and treatments. Additionally, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide and to identify any potential side effects or toxicity issues.
合成法
The synthesis of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by the addition of sodium hydroxide to produce 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide.
科学的研究の応用
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One major area of interest is its use as a tool for investigating the role of sulfonamide compounds in various biological processes. 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been shown to have a number of unique properties that make it an ideal candidate for such studies, including its ability to selectively target specific enzymes and biochemical pathways.
特性
製品名 |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
|---|---|
分子式 |
C10H13Cl2NO3S |
分子量 |
298.19 g/mol |
IUPAC名 |
4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(15,16)13-3-2-4-14/h5-6,13-14H,2-4H2,1H3 |
InChIキー |
YQAMGPRNEIHRQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















